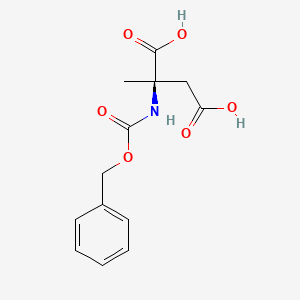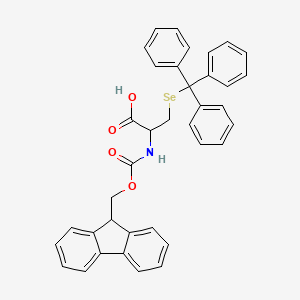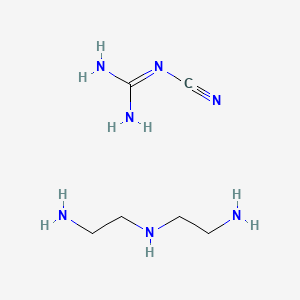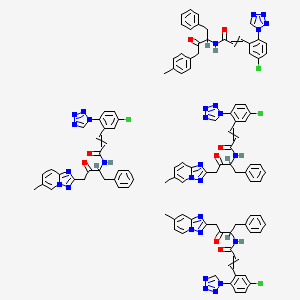
Cbz-alpha-methyl-D-Asp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cbz-alpha-methyl-D-Asp, also known as carboxybenzyl-alpha-methyl-D-aspartate, is a derivative of aspartic acid. It is commonly used in peptide synthesis as a protecting group for amino acids. The carboxybenzyl (Cbz) group is particularly useful because it can be easily removed under mild conditions, making it a versatile tool in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cbz-alpha-methyl-D-Asp is typically synthesized through the protection of the amino group of alpha-methyl-D-aspartic acid using carboxybenzyl chloride (Cbz-Cl). The reaction is carried out under basic conditions, often using a carbonate base. The general reaction scheme is as follows:
- Dissolve alpha-methyl-D-aspartic acid in a suitable solvent (e.g., dichloromethane).
- Add a base such as sodium carbonate to the solution.
- Slowly add carboxybenzyl chloride to the mixture while stirring.
- Allow the reaction to proceed at room temperature until completion.
- Purify the product using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of larger reaction vessels and more efficient purification methods to handle the increased volume of reactants and products. Continuous flow reactors may also be employed to improve reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Cbz-alpha-methyl-D-Asp undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation with palladium on carbon (Pd-C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with Pd-C catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the benzyl group.
Reduction: Deprotected alpha-methyl-D-aspartic acid.
Substitution: Substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Cbz-alpha-methyl-D-Asp has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential role in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of complex organic molecules and pharmaceuticals
Wirkmechanismus
The primary mechanism of action of Cbz-alpha-methyl-D-Asp involves the protection of the amino group through the formation of a carbamate linkage. This protection prevents the amino group from participating in unwanted side reactions during peptide synthesis. The Cbz group can be removed by catalytic hydrogenation, which cleaves the carbamate bond and restores the free amino group .
Vergleich Mit ähnlichen Verbindungen
Cbz-alpha-methyl-D-Asp is often compared with other protecting groups such as:
Boc (t-Butyloxycarbonyl): Another widely used protecting group that can be removed under acidic conditions.
Fmoc (Fluorenylmethyloxycarbonyl): A protecting group that is removed under basic conditions.
Alloc (Allyloxycarbonyl): Used for selective protection and deprotection in peptide synthesis
Uniqueness
This compound is unique in its ability to be removed under mild hydrogenation conditions, making it particularly useful for sensitive molecules that may not tolerate harsh acidic or basic conditions .
List of Similar Compounds
- Boc-alpha-methyl-D-Asp
- Fmoc-alpha-methyl-D-Asp
- Alloc-alpha-methyl-D-Asp
Eigenschaften
Molekularformel |
C13H15NO6 |
|---|---|
Molekulargewicht |
281.26 g/mol |
IUPAC-Name |
(2R)-2-methyl-2-(phenylmethoxycarbonylamino)butanedioic acid |
InChI |
InChI=1S/C13H15NO6/c1-13(11(17)18,7-10(15)16)14-12(19)20-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,14,19)(H,15,16)(H,17,18)/t13-/m1/s1 |
InChI-Schlüssel |
OOJJMGMHMDEKLU-CYBMUJFWSA-N |
Isomerische SMILES |
C[C@@](CC(=O)O)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(CC(=O)O)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid tribarium](/img/structure/B13388172.png)



![methyl 5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B13388187.png)

![(2R,3R,4S,5S,6R)-2-{[(2R,3S,4R,5R,6R)-4,5-Dihydroxy-2-(hydroxymethyl)-6-(tetradecyloxy)oxan-3-YL]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13388204.png)

![Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B13388212.png)
![1,1,1-Trifluoro-4-[7-methyl-2-(trifluoromethyl)-6,7-dihydro-5H-1-benzopyran-8-yl]but-3-en-2-one](/img/structure/B13388218.png)

![[3-[5-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 10-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13388223.png)
![4-(2,4,6-Trichlorophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;trifluoroborane;fluoride](/img/structure/B13388231.png)

